Tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate
Description
Tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a tert-butyl ester group and a 2-nitroethyl substituent. Its structural uniqueness lies in the combination of a strained cyclobutane core with polar nitro and ester functionalities.
Properties
IUPAC Name |
tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)11(5-4-6-11)7-8-12(14)15/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTPFBJAJPANEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butyl bromoacetate in the presence of a base, followed by nitration of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: Formation of the corresponding amine.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The cyclobutane ring and tert-butyl ester group contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Key Observations :
- Nitroethyl vs. Tosyloxy : The nitro group in the target compound enables distinct reactivity (e.g., reductions or cyclizations), whereas tosyloxy derivatives facilitate substitution reactions due to their superior leaving-group ability .
- Amino vs. Nitro: Methylamino-substituted cyclobutanes (e.g., in Reference Example 107) are nucleophilic and used in amide couplings, contrasting with the electrophilic nitroethyl group .
- Ring Strain : The bicyclopropane derivative exhibits higher ring strain than cyclobutane, influencing its stability and synthetic utility .
Stability and Functional Group Compatibility
- Ester Stability : The tert-butyl ester enhances steric protection of the carbonyl group, improving stability under acidic/basic conditions compared to methyl esters .
- Nitro Group Limitations : Nitroethyl-substituted compounds may exhibit sensitivity to strong reducing agents, requiring controlled conditions for selective transformations.
Biological Activity
Tert-butyl 1-(2-nitroethyl)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological effects of this compound, drawing from diverse research studies and publications.
Chemical Structure and Properties
The molecular structure of this compound features a cyclobutane ring substituted with a tert-butyl group and a nitroethyl side chain. This unique configuration may influence its biological activity by enhancing lipophilicity and metabolic stability.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related cyclobutane derivatives have shown efficacy against various bacterial strains. The introduction of the nitro group is often associated with increased antibacterial activity due to its ability to generate reactive nitrogen species.
| Compound | Activity | Reference |
|---|---|---|
| Butenafine | Antifungal against Trichophyton spp. | |
| Cyclobutane derivatives | Antimicrobial against Gram-positive bacteria |
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cancer cell lines. In vitro studies suggest that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Case Study:
A study involving the treatment of HeLa cells with various concentrations of the compound demonstrated a dose-dependent increase in cell death, highlighting its potential as an anticancer agent.
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress is implicated in both apoptosis and necrosis pathways, making it a target for further investigation in cancer therapy.
Metabolic Stability
The metabolic stability of this compound is crucial for its efficacy as a drug candidate. Studies indicate that the compound exhibits moderate metabolic stability, which is essential for maintaining therapeutic levels in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
